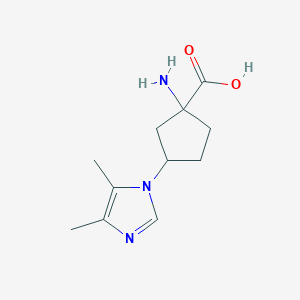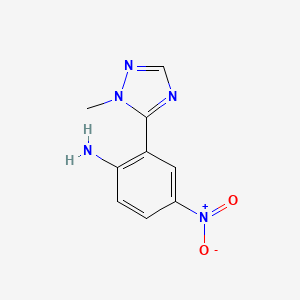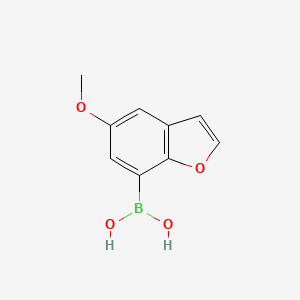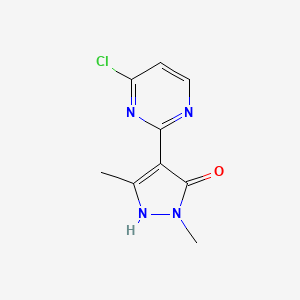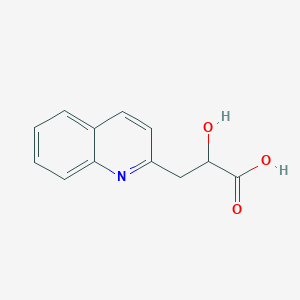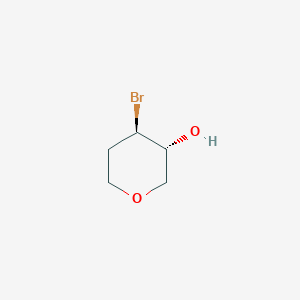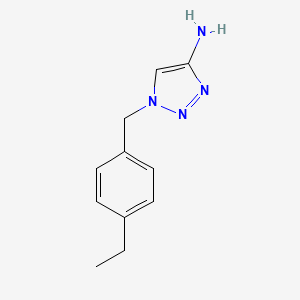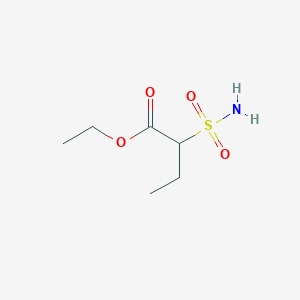
Ethyl 2-sulfamoylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-sulfamoylbutanoate is an organic compound with the molecular formula C6H13NO4S It is a derivative of butanoic acid, featuring an ethyl ester group and a sulfamoyl group attached to the second carbon of the butanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-sulfamoylbutanoate can be synthesized through the esterification of 2-sulfamoylbutanoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process would include the esterification reaction followed by purification steps such as distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-sulfamoylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-sulfamoylbutanoic acid and ethanol.
Reduction: 2-sulfamoylbutanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-sulfamoylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 2-sulfamoylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing the active acid form that can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-sulfamoylbutanoate can be compared with other similar compounds, such as:
Ethyl 2-sulfamoylpropanoate: Similar structure but with a shorter carbon chain.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-sulfamoylbutanoate: Similar structure but with the sulfamoyl group attached to the third carbon.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C6H13NO4S |
|---|---|
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
ethyl 2-sulfamoylbutanoate |
InChI |
InChI=1S/C6H13NO4S/c1-3-5(12(7,9)10)6(8)11-4-2/h5H,3-4H2,1-2H3,(H2,7,9,10) |
InChI-Schlüssel |
CBYMHARJUAHNQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OCC)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[chromane-4,2'-oxirane]](/img/structure/B13630182.png)


![3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B13630205.png)
